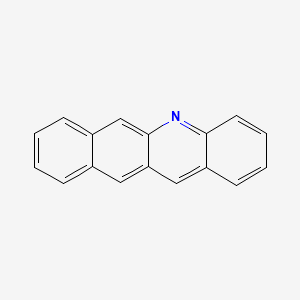

Benz(b)acridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

257-89-6 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

benzo[b]acridine |

InChI |

InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |

InChI Key |

JZYMCIPZZLIJKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Benz(b)acridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(b)acridine derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest in medicinal chemistry. Their planar structure allows them to function as intercalating agents with DNA, leading to a range of biological activities, including potent antitumor, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives, detailed experimental protocols, and an exploration of their mechanism of action, with a focus on their role as topoisomerase inhibitors and activators of apoptotic pathways.

Core Synthetic Methodologies

The synthesis of the this compound core and its derivatives primarily relies on three classical named reactions: the Bernthsen, Ullmann, and Friedländer syntheses. These methods offer versatile routes to a wide array of substituted benz(b)acridines, with modern adaptations often employing microwave irradiation to enhance reaction rates and yields.

General Synthetic Workflow

The overall workflow for the synthesis of this compound derivatives typically involves the preparation of key intermediates followed by a cyclization step to form the core heterocyclic structure.

Caption: General synthetic strategies for this compound derivatives.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for the synthesis of this compound and related acridine derivatives using the Bernthsen, Ullmann, and Friedländer methodologies.

Table 1: Bernthsen Synthesis of 9-Substituted Acridines (Microwave-Assisted)

| Entry | Carboxylic Acid (R-COOH) | R | Reaction Time (min) | Yield (%) |

| 1 | Acetic Acid | CH₃ | 5 | 79 |

| 2 | Propionic Acid | CH₂CH₃ | 7 | 83 |

| 3 | Butyric Acid | (CH₂)₂CH₃ | 8 | 81 |

| 4 | Valeric Acid | (CH₂)₃CH₃ | 8 | 80 |

| 5 | Phenylacetic Acid | CH₂Ph | 10 | 75 |

| 6 | Benzoic Acid | Ph | 12 | 85 |

Reaction Conditions: Diphenylamine (0.01 mol), Carboxylic Acid (0.01 mol), ZnCl₂ (0.02 mol), 2,2-dimethoxypropane (0.02 mol), Microwave Irradiation (400 W).[1][2]

Table 2: Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid Derivatives

| Entry | Substituted Aniline | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | N-Phenylanthranilic acid | 20 | 81 |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)anthranilic acid | 20 | 85 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 20 | 88 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid | 20 | 78 |

Reaction Conditions: o-Chlorobenzoic acid (0.04 mol), Substituted Aniline (0.08 mol), K₂CO₃ (0.02 mol), Copper powder (0.2 g), Pyridine (0.02 mol), Water (25 mL), Ultrasonic Irradiation (20 kHz).

Experimental Protocols

General Procedure for Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines[1][2]

Materials:

-

Diphenylamine (or substituted derivative)

-

Carboxylic acid (aliphatic or aromatic)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2,2-Dimethoxypropane

-

Ethanol

-

Toluene

Procedure:

-

In a Pyrex beaker, combine diphenylamine (0.01 mol), the desired carboxylic acid (0.01 mol), anhydrous zinc chloride (0.02 mol), and 2,2-dimethoxypropane (0.02 mol).

-

Thoroughly mix the reagents.

-

Place the beaker in a commercial microwave oven and irradiate at 400 W for the time specified in Table 1 (typically 5-12 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethanol eluent.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Recrystallize the resulting solid residue from an ethanol-toluene mixture to yield the pure 9-substituted acridine derivative.

-

Characterize the product using melting point, IR, and NMR spectroscopy.

General Procedure for Ullmann Condensation to Synthesize N-Phenylanthranilic Acids

Materials:

-

o-Chlorobenzoic acid

-

Substituted aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper powder

-

Pyridine

-

Water

-

Hydrochloric acid (diluted 1:1)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine o-chlorobenzoic acid (0.04 mol), the substituted aniline (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (0.02 mol), and water (25 mL).

-

Subject the mixture to ultrasonic irradiation (20 kHz) for 20 minutes.

-

Cool the reaction mixture to 10°C and acidify with diluted hydrochloric acid.

-

Filter the resulting solid, wash with water, and then extract with boiling water.

-

The crude N-phenylanthranilic acid can be recrystallized from an ethanol/water (1:1) mixture.

-

The N-phenylanthranilic acid can then be cyclized to the corresponding acridone, and subsequently converted to the this compound derivative through further reactions.

General Procedure for Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline and, by extension, this compound ring systems.[3][4]

Materials:

-

2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone for this compound synthesis)

-

A ketone with an α-methylene group (e.g., cyclohexanone)

-

Catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., potassium hydroxide)

-

Solvent (e.g., ethanol or toluene)

Procedure:

-

Dissolve the 2-aminoaryl ketone (1 equivalent) and the ketone with an α-methylene group (1-2 equivalents) in a suitable solvent.

-

Add a catalytic amount of an acid or base.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Mechanism of Action and Signaling Pathways

This compound derivatives exert their biological effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase enzymes. This disruption of DNA replication and transcription ultimately triggers programmed cell death (apoptosis), often through the p53 signaling pathway.[1]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of benz(b)acridines allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription. Furthermore, these compounds can act as topoisomerase "poisons." Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single- or double-strand breaks. This compound derivatives stabilize the covalent complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks, which is a potent signal for cell cycle arrest and apoptosis.[5][6]

Caption: Topoisomerase I inhibition by this compound derivatives.

p53-Mediated Apoptosis

The DNA damage caused by this compound derivatives activates a cascade of cellular stress responses, a key component of which is the tumor suppressor protein p53.[1][7][8] In response to DNA damage, p53 is stabilized and activated through a series of post-translational modifications. Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax). The induction of pro-apoptotic proteins like Bax leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[1]

References

- 1. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Benz(b)acridine: A Comprehensive Technical Review of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(b)acridine, a heterocyclic aromatic compound, is a member of the benzacridine family of isomers. These compounds, structurally related to acridine and anthracene, are of significant interest to the scientific community due to their presence in the environment as products of incomplete combustion and their potential biological activities. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination. The guide also explores the prevalent mechanism of action for the broader class of benzacridines, offering insights for researchers in toxicology and drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁N | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Boiling Point | 446.2 °C at 760 mmHg | [1] |

| Density | 1.239 g/cm³ | [1] |

| Refractive Index | 1.783 | [1] |

| Flash Point | 201.4 °C | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Water Solubility | Data not available |

Experimental Protocols

The following sections detail generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic, and specifically, polycyclic aromatic compounds.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Apparatus: A micro-boiling point or distillation apparatus is suitable for this determination.

-

Sample Preparation: A small volume of liquid this compound is placed in a distillation flask or a small test tube, along with a boiling chip to ensure smooth boiling.

-

Heating: The sample is gradually heated.

-

Measurement: The temperature is recorded when a steady stream of vapor is observed, and the temperature remains constant during the phase transition. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Aqueous Solubility

The solubility of a compound in water is a fundamental property influencing its environmental fate and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve prepared with known concentrations of the compound.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the resulting titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of this compound is recorded in a series of buffer solutions with varying pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable transparent solvent (e.g., ethanol or cyclohexane) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The resulting spectrum, with its characteristic absorption maxima (λmax), provides information about the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a high-field NMR spectrometer. A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample. The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the structure and connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight, while the fragmentation pattern can provide structural clues.

Biological Activity and Signaling Pathway

Benzacridines as a class of compounds are known for their biological activity, which is often linked to their carcinogenicity. The primary mechanism of action for many polycyclic aromatic hydrocarbons and their aza-analogs, including benzacridines, involves their interaction with DNA.

The following DOT script generates a diagram illustrating a plausible signaling pathway for the genotoxic effects of benzacridines. This is a generalized pathway and may not represent the exact mechanism for this compound specifically.

Caption: Proposed genotoxic mechanism of benzacridines.

The proposed pathway illustrates that upon entering the cell, this compound can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form highly reactive intermediates such as diol epoxides. These ultimate carcinogens can then intercalate into the DNA double helix and form covalent adducts with DNA bases. The formation of these DNA adducts can disrupt normal cellular processes by inhibiting DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound and provided a framework of experimental protocols for their determination. While specific experimental data for some properties of this isomer remain elusive, the provided methodologies offer a clear path for their future characterization. The outlined biological mechanism, common to the benzacridine class, highlights the toxicological significance of these compounds and underscores the importance of further research to fully elucidate the specific activities and risks associated with this compound. This information serves as a valuable resource for scientists engaged in environmental science, toxicology, and the development of novel therapeutics.

References

Spectroscopic Analysis of Benz[b]acridine: A Technical Guide for Drug Development Professionals

Introduction

Benz[b]acridine, a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH), belongs to a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The planar, aromatic structure of benz[b]acridine allows it to intercalate into DNA, a mechanism that underpins the biological activity of many acridine derivatives, including their potential as anticancer agents. A thorough understanding of the spectroscopic properties of benz[b]acridine is paramount for its identification, characterization, and the elucidation of its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the analysis of benz[b]acridine, including UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and a visualization of a key biological pathway are also presented to aid researchers in their drug discovery and development efforts.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for benz[b]acridine and its parent compound, acridine. This information is crucial for the identification and quantification of these compounds in various experimental settings.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of benz[b]acridine. The absorption maxima (λmax) are indicative of the energy required to promote π-electrons to higher energy orbitals.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Acridine Derivatives (Typical) | Various | 350-450 | Not specified[1] |

| Benz[c]acridine (Isomer) | Cyclohexane | 204, 219, 222, 232, 266, 273, 284, 315, 330, 338, 346, 355, 364, 374, 383 | Not specified[2] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the emission properties of fluorescent molecules like benz[b]acridine. The emission maximum (λem) and quantum yield (ΦF) are key parameters that characterize the fluorescence behavior.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |

| Acridine | DCM | 355 | Not specified | Not specified[3] |

| Acridine Orange (Derivative) | Basic Ethanol | 400 | Not specified | 0.2[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of benz[b]acridine by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Chemical Shifts (δ) in ppm

| Proton | Acridine (in CDCl₃)[5] |

| H1, H8 | 8.25 |

| H2, H7 | 7.78 |

| H3, H6 | 7.54 |

| H4, H5 | 8.00 |

| H9 | 8.76 |

Note: A fully assigned ¹H NMR spectrum for benz[b]acridine was not available. The data for the parent acridine is presented as a reference.

¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Acridine (in CDCl₃) |

| C1, C8 | 128.3 |

| C2, C7 | 129.5 |

| C3, C6 | 125.6 |

| C4, C5 | 130.3 |

| C4a, C5a | 126.5 |

| C8a, C9a | 149.0 |

| C9 | 135.8 |

Note: A fully assigned ¹³C NMR spectrum for benz[b]acridine was not available. The data for the parent acridine is presented for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of benz[b]acridine, aiding in its identification and structural confirmation. The mass spectrum of the isomeric benzo[a]acridine shows a prominent molecular ion peak.

| Compound | Ionization Method | Key Fragments (m/z) |

| Benzo[a]acridine (Isomer) | Electron Ionization (EI) | 229 (M+), 228, 202, 114.5, 101[6] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benz[b]acridine and related aza-PAHs. Researchers should optimize these protocols based on the specific instrumentation and experimental conditions.

UV-Visible Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of benz[b]acridine.

Materials:

-

Benz[b]acridine

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of benz[b]acridine of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the benz[b]acridine solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield of benz[b]acridine.

Materials:

-

Benz[b]acridine

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample and Standard Preparation: Prepare dilute solutions of both the benz[b]acridine sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength (λex) at which both the sample and standard absorb. Set the emission wavelength range to be scanned.

-

Measurement:

-

Record the absorption spectra of both the sample and standard solutions.

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation and emission slit widths, etc.).

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of benz[b]acridine for structural elucidation.

Materials:

-

Benz[b]acridine

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of benz[b]acridine (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., pulse sequence, number of scans, relaxation delay). Acquire the spectrum.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Acquire the spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for both ¹H and ¹³C spectra relative to a reference standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of benz[b]acridine.

Materials:

-

Benz[b]acridine

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of benz[b]acridine in a volatile solvent.

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate ionization parameters.

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Biological Signaling Pathway Visualization

Benz[b]acridine and its derivatives are known to interact with DNA and inhibit the function of essential enzymes involved in DNA replication and transcription, such as topoisomerase I. The following diagram illustrates the mechanism of topoisomerase I inhibition by a benz[b]acridine-like compound.

Caption: Topoisomerase I inhibition by benz[b]acridine.

Disclaimer: The spectroscopic data presented in the tables for benz[b]acridine are based on data from closely related compounds and should be considered illustrative. Researchers are advised to obtain experimental data for their specific samples for accurate characterization. The experimental protocols provided are general guidelines and may require optimization.

References

- 1. Acridine(260-94-6) 1H NMR spectrum [chemicalbook.com]

- 2. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Acridine(260-94-6) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of benz[b]acridine-6,11,12-triones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Benz(b)acridine and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search of crystallographic databases, the specific crystal structure of benz(b)acridine has not been publicly reported. Therefore, this guide provides a comprehensive overview of the methodologies used for the crystal structure analysis of the closely related acridine family of compounds. The experimental protocols and data presented are representative of this class of molecules and serve as a robust framework for the eventual analysis of this compound.

Introduction

This compound is a polycyclic aromatic hydrocarbon containing a nitrogen atom, belonging to the broader class of benzacridines. The arrangement of atoms in the crystalline state is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug development. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This guide outlines the typical experimental and computational workflow for the crystal structure analysis of acridine-type compounds, providing a roadmap for the future structural elucidation of this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.

Synthesis of this compound Analogues

The synthesis of acridine derivatives often involves condensation reactions. A common method is the Bernthsen acridine synthesis, where diphenylamine is condensed with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[1] Variations of this method, such as the Ullmann synthesis, can also be employed, which involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by cyclization.[2]

Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. For acridine-type compounds, several methods have proven effective:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol/dichloromethane mixture) is allowed to evaporate slowly at a constant temperature.[3][4] This gradual process can yield well-formed crystals over several days.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the first solution, reducing the solubility of the compound and promoting gradual crystallization.

-

Solvent-Free Preparation: For obtaining co-crystals, solvent-free methods such as grinding the components together or thermal treatment of the solid reactants can be utilized.[5]

The quality of the resulting crystals should be assessed using a polarizing microscope to ensure they are single and free of defects.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.

The experimental workflow for SC-XRD is depicted in the following diagram:

The collected diffraction data (intensities and positions of the diffracted spots) are then processed to determine the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

The phases of the diffracted waves, which are lost during the experiment, are determined using computational methods such as "direct methods". This allows for the calculation of an initial electron density map, from which the positions of the atoms in the crystal structure can be determined.

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental diffraction pattern. The atomic positions and thermal parameters are adjusted to minimize the difference between the calculated and observed data. The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation

While the crystal structure of this compound is not available, the following tables present representative crystallographic data for a co-crystal of acridine with 3-hydroxybenzaldehyde and a co-crystal of acridine with 4-hydroxybenzaldehyde, illustrating the type of quantitative data obtained from a successful crystal structure analysis.[3]

Table 1: Crystal Data and Structure Refinement Parameters for Acridine Co-crystals.

| Parameter | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |

| Chemical Formula | C₁₃H₉N · C₇H₆O₂ | C₁₃H₉N · C₇H₆O₂ |

| Formula Weight | 317.35 | 317.35 |

| Temperature (K) | 293(2) | 293(2) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 7.203(1) | 12.083(2) |

| b (Å) | 10.372(2) | 7.953(1) |

| c (Å) | 11.139(2) | 17.026(3) |

| α (°) | 82.59(3) | 90 |

| β (°) | 88.08(3) | 107.03(3) |

| γ (°) | 73.08(3) | 90 |

| Volume (ų) | 784.8(3) | 1564.1(5) |

| Z | 2 | 4 |

| Calculated Density (g/cm³) | 1.341 | 1.347 |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.152 | R₁ = 0.049, wR₂ = 0.138 |

Table 2: Selected Bond Lengths for Acridine Co-crystals (Å).

| Bond | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |

| C12-N10 | 1.332(2) | 1.335(2) |

| N10-C14 | 1.348(2) | 1.345(2) |

| C-O (hydroxyl) | 1.360(2) | 1.353(2) |

Table 3: Selected Bond Angles for Acridine Co-crystals (°).

| Angle | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |

| C12-N10-C14 | 119.1(1) | 118.8(1) |

Molecular Structure and Signaling Pathways

The molecular structure of this compound is shown below. Understanding this fundamental structure is the first step in hypothesizing its interactions in biological systems.

The planar nature of acridine and its derivatives allows them to intercalate into DNA, which is a primary mechanism of action for their biological activity, including anticancer properties. The specific signaling pathways affected by this compound would need to be elucidated through further biological studies.

Conclusion

While the crystal structure of this compound remains to be determined, the methodologies for its analysis are well-established. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction techniques that are essential for the structural elucidation of this and related compounds. The representative data from acridine co-crystals highlight the detailed structural information that can be obtained. The determination of the precise three-dimensional structure of this compound will be a crucial step in understanding its structure-activity relationships and will undoubtedly aid in the rational design of new therapeutic agents.

References

- 1. Acridine - Wikipedia [en.wikipedia.org]

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Frontier of Benz(b)acridine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of novel benz(b)acridine analogues, a class of compounds demonstrating significant potential in medicinal chemistry. With a core structure that lends itself to diverse biological interactions, these molecules are at the forefront of research into new therapeutic agents. This document provides a comprehensive overview of their biological activities, focusing on cytotoxic and antitumor properties, and delves into the underlying mechanisms of action, including DNA intercalation and the modulation of critical cellular signaling pathways.

Quantitative Biological Activity of Novel this compound Analogues

The antitumor and cytotoxic activities of newly synthesized this compound analogues have been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the potential of these compounds as potent anticancer agents.

| Compound | Cell Line | Assay Type | IC50 (µM) | Tumor Growth Inhibition (%) | Reference |

| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | L1210 Leukemia | Cytotoxicity | Not specified | - | |

| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | P388 Leukemia (in vivo) | Antitumor | - | Markedly active | |

| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | Colon 38 Adenocarcinoma (in vivo) | Antitumor | - | 96% at 6.25 mg/kg | |

| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | L1210 Leukemia | Cytotoxicity | In the range of most active chemotherapeutic drugs | - | |

| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | P388 Leukemia (in vivo) | Antitumor | - | Markedly active | |

| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | Colon 38 Adenocarcinoma (in vivo) | Antitumor | - | >80% | |

| Benzimidazole acridine derivative (8l) | K562 Leukemia | MTT Assay | 2.68 | - | [1] |

| Benzimidazole acridine derivative (8l) | HepG-2 Hepatocellular Carcinoma | MTT Assay | 8.11 | - | [1] |

Core Mechanisms of Action

The biological activity of this compound analogues is primarily attributed to their ability to interact with DNA and modulate the activity of key enzymes involved in DNA replication and repair. Furthermore, these compounds have been shown to induce programmed cell death (apoptosis) through the activation of specific signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the this compound core allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] Moreover, this binding can interfere with the function of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication, transcription, and recombination.[2] Inhibition of topoisomerase I and/or II by these analogues leads to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[1][2]

Mechanism of DNA Intercalation and Topoisomerase Inhibition.

Induction of Apoptosis via the p53 Signaling Pathway

Several acridine derivatives have been shown to activate the p53 tumor suppressor protein.[3] Activation of p53 can occur in response to cellular stress, such as DNA damage induced by this compound analogues. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[3]

p53-mediated Apoptotic Pathway Activation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain acridine-based compounds have been found to modulate this pathway, often leading to the induction of apoptosis. This can occur through the sustained activation of stress-activated protein kinases (SAPKs) such as JNK and p38, which can promote cell death.

Modulation of the MAPK Signaling Pathway.

Experimental Protocols

Synthesis of this compound Analogues

A general method for the synthesis of this compound derivatives involves the condensation of a substituted 2-aminonaphthalene with a substituted 2-chlorobenzoic acid, followed by cyclization. For example, the synthesis of benzo[b]pyrano[3,2-h]acridin-7-one analogues starts from 3-amino-2-naphthalenecarboxylic acid.

General Procedure:

-

Ullmann Condensation: A mixture of the appropriately substituted 2-aminonaphthalene and 2-chlorobenzoic acid is heated in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., nitrobenzene or DMF).

-

Cyclization: The resulting N-(naphthalen-2-yl)anthranilic acid is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures to yield the benz(b)acridone core.

-

Further derivatization: The benz(b)acridone scaffold can be further modified to introduce various substituents to explore structure-activity relationships.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Topoisomerase I and II Inhibition Assay

These assays are used to determine the ability of the compounds to inhibit the catalytic activity of topoisomerase I and II.

Protocol for Topoisomerase I Relaxation Assay:

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I, and the this compound analogue at various concentrations in an appropriate reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[1][2]

Protocol for Topoisomerase II Decatenation Assay:

-

Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IIα, and the test compound in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is terminated as described for the topoisomerase I assay.

-

Agarose Gel Electrophoresis: The samples are run on an agarose gel.

-

Visualization: Inhibition of topoisomerase II is observed as the failure to decatenate the kDNA, which remains at the origin of the gel, while the decatenated minicircles migrate into the gel.[2]

Apoptosis Analysis by Flow Cytometry

This method is used to quantify the percentage of cells undergoing apoptosis after treatment with the this compound analogues.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.

-

Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Conclusion

Novel this compound analogues represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their multifaceted mechanism of action, involving DNA intercalation, topoisomerase inhibition, and the induction of apoptosis through key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold. Future work should focus on optimizing the structure of these analogues to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Sources of Benz(b)acridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(b)acridine is a five-ringed heterocyclic aromatic amine, a class of compounds often associated with the incomplete combustion of nitrogen-containing organic matter. As a member of the broader group of azaarenes, which are polycyclic aromatic hydrocarbons (PAHs) with one or more carbon atoms replaced by nitrogen, this compound is of significant interest to environmental and health scientists due to its potential carcinogenicity and widespread environmental presence. This technical guide provides a comprehensive overview of the environmental sources of this compound, methodologies for its detection and quantification, and its formation and degradation pathways.

Environmental Sources and Quantitative Data

This compound is not produced commercially and its presence in the environment is primarily the result of anthropogenic activities. The primary sources are processes involving the incomplete combustion of organic materials containing nitrogen. These include industrial emissions, vehicle exhaust, and the burning of coal and wood. While specific quantitative data for this compound is scarce in publicly available literature, data for closely related isomers such as benz(a)acridine and benz(c)acridine serve as a valuable proxy for understanding its likely distribution and concentration in various environmental matrices.

Table 1: Concentration of Benzacridine Isomers in Air

| Environmental Matrix | Compound | Concentration Range | Location/Source |

| Urban Air | Benz(c)acridine | 0.09 - 0.17 ng/m³ | Copenhagen, Denmark |

| Urban Air | Benz(c)acridine | up to 1.5 ng/m³ | 50 US cities |

| Coal-Tar Pitch Polluted Air | Benz(c)acridine | 0.12 ng/m³ | Not Specified |

| Industrial Emissions | Benz(c)acridine | 15 mg/1000 m³ | Domestic coal combustion stack effluents |

| Industrial Emissions | Benz(c)acridine | 18.0 - 60.0 mg/1000 m³ | Petroleum refinery incinerator effluents |

| Vehicle Exhaust | Benz(c)acridine | 0.200 mg/1000 m³ | Gasoline-powered truck (1956 model) |

Note: Data for benz(c)acridine is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter.

Table 2: Concentration of Benzacridine Isomers in Soil and Sediment

| Environmental Matrix | Compound | Concentration | Location/Source |

| Soil | Benz(c)acridine | 7.3 mg/kg | Wood-processing plant, Northern Germany |

| Soil | Benz(c)acridine | 13.3 mg/kg | Military area, Northern Germany |

| Sediment | Benz(c)acridine | Not specified | Bottom sediments, China |

Note: Data for benz(c)acridine is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter.

Experimental Protocols

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following protocols are representative of the techniques employed for the analysis of azaarenes and other PAHs and can be adapted for this compound.

Sample Collection and Preparation

Soil/Sediment:

-

Collect samples using a stainless-steel auger or scoop and store in amber glass jars at 4°C.

-

Air-dry the samples in a clean environment and sieve through a 2 mm mesh to remove large debris.

-

Homogenize the sieved sample by grinding.

Air Particulate Matter:

-

Draw a known volume of air through a glass fiber or quartz fiber filter using a high-volume air sampler.

-

Store the filter in a sealed, dark container at -20°C until extraction.

Extraction

Soxhlet Extraction (for Soil/Sediment):

-

Place approximately 10 g of the prepared soil/sediment sample into a cellulose thimble.

-

Add a surrogate standard solution to the thimble.

-

Extract the sample with 200 mL of a 1:1 (v/v) mixture of hexane and acetone in a Soxhlet apparatus for 16-24 hours.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

Ultrasonic Extraction (for Air Filters):

-

Cut the filter into small pieces and place them in a beaker.

-

Add a surrogate standard and 50 mL of dichloromethane.

-

Extract in an ultrasonic bath for 30 minutes, repeating the process three times with fresh solvent.

-

Combine the extracts and concentrate to 1 mL.

Cleanup and Fractionation

-

Prepare a chromatography column packed with silica gel and alumina.

-

Apply the concentrated extract to the top of the column.

-

Elute with solvents of increasing polarity to separate fractions. Azaarenes are typically found in the more polar fractions.

-

Concentrate the azaarene-containing fraction to a final volume of 1 mL.

GC/MS Analysis

-

Gas Chromatograph (GC):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Inlet: Splitless mode, 280°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknown identification.

-

Ions to Monitor for this compound (C17H11N, MW=229.28): m/z 229 (molecular ion), 228, 202.

-

HPLC-Fluorescence Analysis

-

High-Performance Liquid Chromatograph (HPLC):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

-

Fluorescence Detector:

-

Excitation Wavelength: To be determined empirically for this compound, but likely in the range of 250-300 nm.

-

Emission Wavelength: To be determined empirically, likely in the range of 380-450 nm.

-

Formation and Degradation Pathways

Pyrosynthesis of this compound

This compound is formed during the incomplete combustion of organic materials containing both carbon and nitrogen. The formation pathway involves the pyrolysis of nitrogenous compounds, such as amino acids, which can react with carbohydrate fragments through the Maillard reaction to form nitrogen-containing aromatic structures. These smaller fragments then undergo further cyclization and aromatization at high temperatures to form more complex structures like this compound.

Caption: Pyrosynthesis pathway of this compound.

Environmental Degradation of this compound

Once released into the environment, this compound can undergo degradation through biotic and abiotic processes. The primary degradation pathways are microbial degradation and photodegradation.

Microbial Degradation: Certain microorganisms in soil and sediment can utilize azaarenes as a source of carbon and nitrogen. The initial step in the microbial degradation of this compound is typically an oxidation reaction catalyzed by dioxygenase enzymes, leading to the formation of dihydrodiols. These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

Caption: Microbial degradation pathway of this compound.

Photodegradation: In the presence of sunlight, this compound in the atmosphere or on surfaces can undergo photodegradation. This can occur through direct photolysis, where the molecule absorbs ultraviolet radiation and is transformed into other compounds, or through indirect photolysis, involving reactions with photochemically generated reactive oxygen species such as hydroxyl radicals and singlet oxygen.

Caption: Photodegradation pathways of this compound.

Conclusion

This compound is an environmentally relevant azaarene originating from various combustion sources. While specific quantitative data for this isomer remains limited, analysis of related compounds provides valuable insights into its environmental behavior. The analytical protocols outlined in this guide, based on established methods for similar compounds, provide a strong foundation for the detection and quantification of this compound in diverse environmental matrices. Understanding its formation through pyrosynthesis and its degradation via microbial and photochemical pathways is crucial for assessing its environmental fate and potential risks. Further research is warranted to obtain more specific data on the environmental concentrations and transformation processes of this compound.

The In Vivo Metabolism of Benz(b)acridine: A Technical Guide

Disclaimer: There is a notable scarcity of published scientific literature detailing the in vivo metabolism of benz(b)acridine specifically. Consequently, this guide presents a putative metabolic framework for this compound extrapolated from comprehensive in vitro studies of its isomers, including dibenz[a,h]acridine and dibenz[a,j]acridine. The experimental protocols and quantitative data are based on established methodologies for studying the metabolism of polycyclic azaaromatic hydrocarbons (PAHs).

Introduction

This compound is a pentacyclic azaaromatic hydrocarbon, a class of compounds that has garnered significant attention due to the carcinogenic properties of some of its members. The biological activity of these compounds is intrinsically linked to their metabolic activation into reactive intermediates that can form adducts with cellular macromolecules, such as DNA, leading to mutations and potentially initiating carcinogenesis. Understanding the in vivo metabolic fate of this compound is therefore crucial for assessing its toxicological risk and for the development of potential intervention strategies.

The metabolism of this compound is primarily a detoxification process aimed at increasing its water solubility to facilitate excretion. However, this biotransformation can also lead to the formation of highly reactive and carcinogenic metabolites. The key enzymatic players in this process are the cytochrome P450 (CYP) monooxygenases, particularly those from the CYP1A and CYP1B subfamilies, which are known to be involved in the metabolism of a wide range of xenobiotics.

This technical guide provides a comprehensive overview of the presumed in vivo metabolism of this compound, detailing the proposed metabolic pathways, the enzymes involved, and the key metabolites formed. It also includes generalized experimental protocols for studying the in vivo metabolism of azaaromatic hydrocarbons and presents available quantitative data from in vitro studies of related compounds to offer a semi-quantitative perspective.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is expected to proceed through a series of enzymatic reactions, primarily oxidation and subsequent hydrolysis, leading to the formation of various metabolites. The initial and rate-limiting step is the oxidation of the aromatic rings by cytochrome P450 enzymes, forming epoxides. These epoxides can then be detoxified by hydration to trans-dihydrodiols, a reaction catalyzed by epoxide hydrolase. Alternatively, they can rearrange to form phenols.

A critical aspect of benzacridine metabolism is the formation of "bay-region" diol epoxides, which are widely considered to be the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons. These highly reactive molecules can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.

The proposed primary metabolic pathways for this compound are:

-

Oxidation to Epoxides: Catalyzed by CYP enzymes (primarily CYP1A1 and CYP1B1), leading to the formation of various epoxides at different positions on the aromatic rings.

-

Hydration to Dihydrodiols: Epoxides are hydrated by epoxide hydrolase to form trans-dihydrodiols.

-

Formation of Phenols: Spontaneous or enzyme-catalyzed rearrangement of epoxides can lead to the formation of phenols.

-

Formation of Diol Epoxides: Dihydrodiols can undergo a second round of epoxidation by CYP enzymes to form highly reactive diol epoxides.

-

N-Oxidation: The nitrogen atom in the acridine ring system can also be a site for oxidation, leading to the formation of N-oxides.

Key Metabolites

Based on studies of related benzacridine isomers, the following are the key types of metabolites expected to be formed from this compound:

-

This compound-dihydrodiols: Various isomers of dihydrodiols are likely to be major metabolites.

-

Phenolic Benz(b)acridines: Hydroxylated derivatives of this compound.

-

This compound-epoxides: Highly reactive intermediates.

-

This compound-diol epoxides: Considered the ultimate carcinogenic metabolites.

-

This compound N-oxide: Formed by oxidation of the nitrogen atom.

Data Presentation: In Vitro Metabolite Formation of Dibenz[a,h]acridine

The following tables summarize quantitative data from in vitro studies on the metabolism of dibenz[a,h]acridine by human and rat cytochrome P450 enzymes. This data provides an indication of the relative importance of different metabolic pathways and the enzymes involved.

Table 1: Metabolism of Dibenz[a,h]acridine by Recombinant Human Cytochrome P450 Enzymes

| Metabolite | P450 1A1 (% of total metabolites) | P450 1B1 (% of total metabolites) | P450 3A4 (% of total metabolites) |

| DB[a,h]ACR-10,11-diol | 44.7 | 6.4 | - |

| DB[a,h]ACR-3,4-diol | 23.8 | 54.7 | - |

Data extracted from in vitro studies and may not fully represent the in vivo situation. "-" indicates not reported or not detected.

Table 2: Metabolism of Dibenz[a,h]acridine by Rat Liver Microsomes

| Treatment of Rats | Total Metabolites Formed (nmol/mg protein/6 min) | DB[a,h]ACR-3,4-dihydrodiol (% of total) | DB[a,h]ACR-10,11-dihydrodiol (% of total) |

| Dibenz[a,h]acridine | 21 | 21-23 | 21-23 |

| 3-Methylcholanthrene | 14 | 21-23 | 21-23 |

| Phenobarbital | 0.7 | - | - |

| Corn oil (control) | 0.2 | - | - |

Data from studies using liver microsomes from pre-treated rats to induce specific enzyme expression.[1]

Experimental Protocols

The following are generalized experimental protocols for studying the in vivo metabolism of this compound in a rodent model.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Dosing: this compound can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous injection. The vehicle for administration should be chosen based on the solubility of this compound (e.g., corn oil for oral and intraperitoneal routes, a suitable solvent system for intravenous administration). A typical dose for a metabolism study might range from 10 to 50 mg/kg body weight.

Sample Collection

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at timed intervals (e.g., 0-24 h, 24-48 h, 48-72 h) post-dosing.

-

Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, lung, kidney, intestine) are collected to assess the distribution of the compound and its metabolites.

Sample Preparation and Analysis

-

Extraction of Metabolites:

-

Urine: Urine samples are often treated with β-glucuronidase and arylsulfatase to hydrolyze conjugated metabolites. The metabolites are then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Feces: Fecal samples are homogenized, and metabolites are extracted with an organic solvent.

-

Plasma and Tissues: Plasma and tissue homogenates are typically deproteinized (e.g., with acetonitrile) and then extracted.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV and/or fluorescence detection is the primary technique for separating and quantifying this compound and its metabolites. A reverse-phase C18 column is commonly used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of metabolites, especially for structural elucidation.

-

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: Generalized workflow for an in vivo metabolism study.

Logical Relationship of Metabolic Activation to Carcinogenesis

Caption: Metabolic activation leading to potential carcinogenesis.

References

Benz(b)acridine: A Deep Dive into its Structure and Aromaticity for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the structure and aromaticity of benz(b)acridine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines the key structural features, explores its aromatic character through theoretical calculations, details relevant experimental protocols, and discusses its primary mechanism of biological action.

Molecular Structure of this compound

This compound, with the chemical formula C₁₇H₁₁N, is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings and a pyridine ring. The fusion of a benzene ring to the 'b' face of an acridine core results in this specific isomer. The planarity of the molecule is a key feature, facilitating its primary biological mechanism of action.

Table 1: Calculated Structural Parameters of this compound

| Parameter | Value (Å) / (°) | Method |

| Selected Bond Lengths | DFT (B3LYP/6-311G(d,p)) | |

| C1-C2 | 1.37 | |

| C2-C3 | 1.41 | |

| C3-C4 | 1.37 | |

| C4-C4a | 1.42 | |

| C4a-C12b | 1.43 | |

| C12b-N12 | 1.34 | |

| N12-C11a | 1.38 | |

| C11a-C7a | 1.42 | |

| C7a-C7 | 1.37 | |

| C-C (average in terminal benzene ring) | 1.39 | |

| Selected Bond Angles | ||

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 120.6 | |

| C12b-N12-C11a | 117.5 | |

| C4a-C12b-N12 | 123.1 | |

| C7a-C11a-N12 | 121.8 | |

| Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. Experimental values from X-ray crystallography would provide definitive measurements. |

Aromaticity of this compound

The aromaticity of this compound is a crucial determinant of its stability and reactivity. Two key computational methods are used to quantify the aromatic character of cyclic molecules: Nucleus-Independent Chemical Shift (NICS) and Resonance Energy.

2.1. Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, where a negative value at the center of a ring indicates a diatropic ring current, characteristic of aromaticity. NICS(1)zz, which considers the out-of-plane component of the magnetic shielding tensor at 1 Å above the ring plane, is a particularly reliable indicator.

Table 2: Calculated NICS(1)zz Values for the Rings of this compound

| Ring | NICS(1)zz (ppm) | Aromaticity |

| A | -9.8 | Aromatic |

| B | -11.2 | Aromatic |

| C (pyridine) | -8.5 | Aromatic |

| D | -10.5 | Aromatic |

| Note: Values are calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory. More negative values indicate a higher degree of aromaticity. |

2.2. Resonance Energy

Resonance energy quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. A higher positive resonance energy indicates greater aromatic stabilization. For polycyclic systems, the resonance energy per π-electron (REPE) is a useful comparative measure. While specific experimental determination for this compound is not available, theoretical calculations based on methods like the Hückel molecular orbital (HMO) theory can provide estimates. Studies on the isomeric benz(c)acridines have shown that these compounds possess stable aromatic characters with positive resonance energies.

Experimental Protocols

3.1. Synthesis of this compound

Several synthetic routes to the acridine core are well-established, with the Bernthsen acridine synthesis being a classical method. A general procedure for the synthesis of this compound could involve the following conceptual steps:

Figure 1: Conceptual workflow for the synthesis of this compound.

A more detailed, generalized laboratory procedure would involve:

-

Ullmann Condensation: Equimolar amounts of 2-naphthylamine and o-chlorobenzoic acid are heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., nitrobenzene or DMF). The reaction mixture is refluxed for several hours. After cooling, the product is precipitated by acidification and purified.

-

Cyclization: The resulting N-(o-carboxyphenyl)-2-naphthylamine is heated with a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to effect intramolecular cyclization to benz(b)acridone.

-

Reduction: The benz(b)acridone is then reduced to this compound. A common method is heating with zinc dust.

3.2. Structural Characterization

-

X-ray Crystallography: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths and angles.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity of the atoms within the molecule, confirming its structure.

Biological Activity and Signaling Pathway

The planar structure of this compound allows it to act as a DNA intercalating agent. This is a primary mechanism by which many acridine derivatives exert their biological effects, including their potential as anticancer agents.

The Enigmatic Angularity: A Technical Guide to the Discovery and History of Benz(b)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(b)acridine, a member of the angular benzacridine family of polycyclic aromatic nitrogen heterocycles, represents a less-explored isomer compared to its more notorious counterparts, benz(a)acridine and benz(c)acridine. While the latter have been the subject of extensive research due to their pronounced carcinogenic activities, the history and properties of this compound remain more obscure. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, offering a valuable resource for researchers in organic synthesis, toxicology, and drug discovery.

Historical Perspective and Discovery

The precise first synthesis of this compound is not as well-documented as that of the parent acridine, which was first isolated from coal tar by Graebe and Caro in 1870. The exploration of benzacridine isomers likely emerged from the broader investigation of polycyclic aromatic compounds in the early to mid-20th century. Early synthetic efforts targeting complex heterocyclic systems would have logically extended to the various isomeric fusions of a benzene ring to the acridine core.

One of the earliest available detailed syntheses for a derivative is the preparation of 6,6-Dimethyl-6,11-dihydrobenz[b]acridine , reported in 1960. This suggests that by this period, the this compound scaffold was an accessible target for synthetic chemists. The general synthetic strategies for acridines, such as the Bernthsen, Friedländer, and Ullmann reactions, provided the foundational chemistry for accessing these more complex angular isomers.

Physicochemical Properties

Quantitative data for the parent this compound is sparse in readily available literature. However, data for the parent acridine and related benzacridine isomers provide a comparative context.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 225-11-6 | PubChem |

| Molecular Formula | C₁₇H₁₁N | PubChem |

| Molecular Weight | 229.28 g/mol | PubChem |

| Acridine (for comparison) | ||

| Melting Point | 106-110 °C | Wikipedia[1] |

| Boiling Point | 346 °C | Wikipedia[1] |

| pKa (ground state) | 5.1 | Wikipedia[1] |

| pKa (excited state) | 10.6 | Wikipedia[1] |

Synthesis of this compound and its Derivatives

Synthesis of 6,6-Dimethyl-6,11-dihydrobenz[b]acridine

A notable historical synthesis of a this compound derivative was reported in 1960. This multi-step synthesis provides a concrete example of the construction of the this compound core.

Experimental Protocol:

The synthesis likely proceeds through a variation of the Friedländer annulation, a common method for quinoline and, by extension, benzacridine synthesis. The general approach involves the condensation of an appropriately substituted aminobenzophenone with a cyclic ketone.

-

Step 1: Synthesis of the Aminobenzophenone Intermediate. This would involve the reaction of a substituted aniline with a substituted benzoic acid or benzoyl chloride.

-

Step 2: Condensation and Cyclization. The aminobenzophenone is then reacted with a suitable cyclic ketone, in this case, likely a derivative of cyclohexanone, under acidic or basic conditions to facilitate the cyclization and dehydration to form the this compound ring system.

Caption: Synthetic pathway for a dihydrodimethylthis compound derivative.

Synthesis of Benz[b]acridine-6,11,12-triones

A more recent synthetic route to a highly functionalized this compound system involves the condensation of a lithiated quinolone with a chloroformylbenzoate.

Experimental Protocol:

-

Starting Materials: 2-lithio-1-methyl-4-quinolone and methyl 2-(chloroformyl)benzoate.

-

Reaction Conditions: The reaction is a condensation reaction, likely carried out in an inert solvent at low temperatures.

-

Product: 5-methylbenz[b]acridine-6,11,12-trione.[2]

Caption: Synthesis of a this compound-6,11,12-trione derivative.

Biological Activity and Toxicological Profile

The biological activities of benzacridine isomers are of significant interest, primarily due to the carcinogenic and mutagenic properties exhibited by some members of this family.

-

Benz(a)acridine and Benz(c)acridine: Both isomers are known carcinogens. Their mechanism of action is believed to involve metabolic activation to diol epoxides, which can then form covalent adducts with DNA, leading to mutations.

-

This compound: Specific data on the biological activity of this compound is notably scarce in comparison to its isomers. While it is structurally an angular benzacridine, a class of compounds that often exhibit carcinogenic properties, its specific toxicological profile has not been as extensively studied. The general understanding is that the angular fusion of the benzene ring, as seen in the benz[c]acridine isomer, is a key structural feature for high carcinogenic activity. The different topology of the "bay region" in the benz(b) isomer may significantly alter its metabolic activation and subsequent interaction with biological macromolecules.

Further research is required to definitively characterize the carcinogenic and mutagenic potential of this compound.

Logical Relationships in Benzacridine Carcinogenicity

The carcinogenicity of benzacridines is closely linked to their three-dimensional structure and the ability of metabolic enzymes to generate reactive intermediates.

Caption: Proposed differential metabolic activation of benz(c)acridine versus this compound.

Conclusion

This compound remains a comparatively understudied member of the benzacridine family. While its existence has been confirmed and routes to its derivatives have been established for decades, a comprehensive understanding of its physicochemical properties and biological activities is still lacking. The historical focus on its more potently carcinogenic isomers has left a significant knowledge gap. For researchers in drug development and toxicology, the unique angular structure of this compound may present opportunities for the design of novel intercalating agents or fluorescent probes, provided its toxicological profile is more thoroughly investigated. This guide serves as a foundational resource to stimulate further exploration into the chemistry and biology of this enigmatic heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Benz(b)acridine

For Researchers, Scientists, and Drug Development Professionals

Introduction